molecular formula C10H7ClF3NO3 B13132357 Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate

Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B13132357
M. Wt: 281.61 g/mol
InChI Key: QUYJMHSQSNTTCV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a trifluoroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Introduction of the trifluoroacetamido group.

    Esterification: Formation of the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.

    Oxidizing and Reducing Agents: Various agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their function. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Uniqueness

Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoroacetamido group is particularly noteworthy, as it can significantly influence the compound’s properties and interactions.

Properties

Molecular Formula

C10H7ClF3NO3

Molecular Weight

281.61 g/mol

IUPAC Name

methyl 3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C10H7ClF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17)

InChI Key

QUYJMHSQSNTTCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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